N,N-Dimethyl-3-(4-chlorophenyl)-propanamide
Overview
Description
N,N-Dimethyl-3-(4-chlorophenyl)-propanamide, also referred to as DMPPA, is an organic compound that is widely used in scientific research. This compound is used in a variety of applications due to its unique properties, such as its ability to act as a substrate for enzyme-catalyzed reactions. It is also used in the synthesis of various compounds, including pharmaceuticals, pesticides, and agrochemicals.
Mechanism of Action
The mechanism of action of DMPPA is not fully understood, but it is thought to involve the formation of a covalent bond between the 4-chlorophenyl group and the dimethylamine moiety. This covalent bond is then cleaved by the enzyme, resulting in the formation of the desired product. Additionally, it is believed that the formation of the covalent bond is facilitated by the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPPA are not well understood, but it is believed to have some effect on the activity of enzymes. Specifically, it is believed to increase the activity of certain enzymes, such as proteases and phosphorylases. Additionally, it is believed to have some effect on the binding of ligands to proteins, as it can be used to study the structure and function of proteins.
Advantages and Limitations for Lab Experiments
The main advantage of using DMPPA in lab experiments is its high yield and scalability. Additionally, it is relatively easy to synthesize, and can be used in a variety of applications. However, there are some limitations to using DMPPA in lab experiments. For example, its mechanism of action is not fully understood, and it can be difficult to control the amount of product produced. Additionally, it is not suitable for use in human clinical trials due to its potential toxicity.
Future Directions
There are a number of potential future directions for DMPPA research. For example, further research could be conducted on its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on its use in drug design and the synthesis of various compounds. Additionally, further research could be conducted on its use in the study of enzyme kinetics, as well as its potential use in human clinical trials. Finally, further research could be conducted on its potential toxicity and the ways in which it can be controlled.
Synthesis Methods
DMPPA can be synthesized in a variety of ways, but the most common method is the reaction between 4-chlorobenzyl chloride and dimethylamine. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds in a stepwise fashion, with the formation of an intermediate product that is then converted to the desired product. The reaction typically yields a high yield of the desired product, and can be scaled up to larger quantities.
Scientific Research Applications
DMPPA is widely used in scientific research due to its unique properties. It is used in a variety of applications, such as enzyme-catalyzed reactions, drug design, and the synthesis of various compounds. It is also used in the study of enzyme kinetics, as it can act as a substrate for enzyme-catalyzed reactions. Additionally, it is used in the study of the structure and function of proteins, as it can be used to study the binding of ligands to proteins.
properties
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDAUXZUMIVZQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278492 | |
Record name | 4-Chloro-N,N-dimethylbenzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72457-30-8 | |
Record name | 4-Chloro-N,N-dimethylbenzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72457-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N,N-dimethylbenzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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